3-(Trifluoromethyl)cyclobutan-1-ol
Overview
Description
3-(Trifluoromethyl)cyclobutan-1-ol is an organic compound characterized by a four-membered cyclobutane ring with a hydroxyl group (OH) attached at the first carbon (C1) and a trifluoromethyl group (CF3) at the third carbon (C3)
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a related compound, have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source . The bis-carboxylate system can be deoxygenated by treatment with Bu3SnH, providing the desired compound upon decarboxylation .
Industrial Production Methods
While specific industrial production methods for 3-(trifluoromethyl)cyclobutan-1-ol are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available precursors and efficient reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
3-(Trifluoromethyl)cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The presence of the trifluoromethyl group influences the compound’s electronic properties, affecting its reactivity and interactions with other molecules . Further research is needed to fully understand its specific mechanisms in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclobutan-1-ol
- Cyclobutane derivatives with different substituents
Uniqueness
3-(Trifluoromethyl)cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the cyclobutane ring. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-4(9)2-3/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAGIAQWWXHRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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